![molecular formula C15H16N4O3S B5909868 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate
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Overview
Description
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of pharmacology and medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and may have clinical applications in the future. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential applications of the compound in the treatment of various diseases should be explored.
Synthesis Methods
The synthesis method of 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate involves the reaction of 2-methoxy-4-formylphenyl 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetateacetate with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate)acetate has been extensively studied in the field of pharmacology and medicinal chemistry. It has shown potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to have antiproliferative, antioxidant, and anti-inflammatory properties.
properties
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-3-6-23-9-15(20)22-13-5-4-12(7-14(13)21-2)8-18-19-10-16-17-11-19/h3-5,7-8,10-11H,1,6,9H2,2H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALWUNOSILCCX-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)CSCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)CSCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate |
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